Lipophilicity: SCF3 vs. CF3 on Benzimidamide
The -SCF3 substituent on 3-((trifluoromethyl)thio)benzimidamide provides a substantially higher lipophilicity contribution than the commonly employed -CF3 group found on trifluoromethyl-substituted benzimidamide analogs. The Hansch hydrophobicity parameter (π) for -SCF3 is 1.44, compared to 0.88 for -CF3 [1]. This represents a 64% increase in the substituent's contribution to logP. This difference is directly relevant to membrane permeability and oral bioavailability predictions in drug discovery programs [2].
| Evidence Dimension | Substituent lipophilicity contribution (Hansch π parameter) |
|---|---|
| Target Compound Data | π (-SCF3) = 1.44 |
| Comparator Or Baseline | π (-CF3) = 0.88 (trifluoromethyl-substituted benzimidamide analogs) |
| Quantified Difference | Δπ = +0.56 (64% higher lipophilicity contribution for -SCF3 vs. -CF3) |
| Conditions | Hansch π parameter derived from octanol/water partition coefficients of substituted benzene derivatives; literature consensus value [1][2] |
Why This Matters
For procurement, this quantifies that the -SCF3 benzimidamide scaffold cannot be replaced by a -CF3 analog without significantly altering logP-dependent properties such as membrane permeability, which directly impacts hit-to-lead decisions.
- [1] IRIS Biotech. PotM: SCF3 in One. Hansch parameter for -SCF3: π = 1.44; -CF3: π = 0.88. Published 2024-01-23. Available at: https://iris-biotech.de/ (accessed 2024). View Source
- [2] Shanghai Institute of Organic Chemistry, CAS. Research Progress: With a Hansch parameter πR = 1.44, SCF3 is one of the most lipophilic groups. Published 2015-11-03. Available at: https://english.sioc.ac.cn/ (accessed 2024). View Source
